An In-Depth Technical Guide to (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine: Structure, Properties, Synthesis, and Applications
Abstract
(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a chiral phenethylamine derivative of significant interest in medicinal chemistry and drug development. Structurally related to key neurotransmitters, this compound serves not as a direct therapeutic agent but as a crucial, stereochemically defined building block for the synthesis of complex, pharmacologically active molecules. Its value lies in the precise spatial orientation of its functional groups, dictated by the (R)-configuration at the second carbon, which is essential for achieving stereo-specific interactions with biological targets. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthetic routes, and its application as a key intermediate in the development of novel therapeutics, particularly ion channel modulators.
Chemical Identity and Molecular Structure
(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a primary amine whose structure features a 3,4-dimethoxy substituted phenyl ring attached to a propane backbone, with a chiral center at the C2 position.
| Identifier | Value |
| IUPAC Name | (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine[1] |
| Synonyms | (R)-2-(3,4-dimethoxyphenyl)propylamine, (R)-3,4-dimethoxy-β-methylphenethylamine[1] |
| CAS Number | 68225-61-6[1] |
| Molecular Formula | C₁₁H₁₇NO₂[1] |
| Molecular Weight | 195.26 g/mol [1] |
| InChIKey | RRARQHPQZWUMFW-QMMMGPOBSA-N[1] |
Stereochemistry: The Importance of the (R)-Configuration
The defining structural feature of this molecule is the chiral center at the C2 carbon of the propane chain, leading to two possible enantiomers: (R) and (S). The (2R) designation specifies the absolute configuration where the substituents (amino, methyl, and dimethoxyphenyl groups) are arranged in a specific three-dimensional orientation. This stereochemical purity is paramount in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological activities, potencies, and toxicity profiles due to the stereospecific nature of biological receptors and enzymes. The use of enantiopure intermediates like (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a foundational strategy for creating single-enantiomer drugs with improved therapeutic indices.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| Calculated LogP | 1.1 | [1] |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | [1] |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates, while the TPSA is within the range typically associated with good oral bioavailability.
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a non-trivial task that requires a robust stereoselective strategy. A common and effective approach involves the use of a chiral auxiliary. This methodology relies on reacting a prochiral precursor, 3,4-dimethoxyphenylacetone, with a chiral amine to form diastereomeric intermediates. These diastereomers possess different physical properties and can be separated. Subsequent removal of the chiral auxiliary yields the desired single enantiomer of the target amine.
A validated pathway involves the reductive amination of 3,4-dimethoxyphenylacetone with (S)-α-methylbenzylamine, followed by separation of the resulting diastereomer and subsequent debenzylation via catalytic hydrogenation.[1] The choice of (S)-α-methylbenzylamine as the chiral auxiliary is strategic; it is commercially available in high enantiopurity and is readily removed under standard hydrogenolysis conditions, which are typically mild and high-yielding.
Visualization of the Synthetic Workflow
The following diagram illustrates a key synthetic transformation for producing the target compound in its (R)-enantiomeric form.
Caption: Key hydrogenolysis step for the synthesis of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine.
Biological Context and Research Applications
While structurally similar to dopamine, (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine itself is not a potent pharmacological agent. An evaluation of its racemic mixture showed it to be a weak dopamine D-1 agonist, with no significant difference in activity observed between the (R) and (S) enantiomers in an adenylate cyclase stimulation assay.[1]
The primary value of this compound is its role as a high-value chiral intermediate. Its utility has been demonstrated in the synthesis of novel, isoform-selective blockers of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1]
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Application in HCN Channel Modulator Synthesis: HCN channels are crucial for regulating rhythmic activity in both cardiac pacemaker cells and neurons. The development of isoform-selective HCN blockers is a key goal for creating safer and more effective drugs for cardiovascular conditions (like arrhythmias) and neurological disorders (like epilepsy and neuropathic pain). (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine serves as a core scaffold onto which further chemical modifications are made to build potent and selective HCN1 or HCN2 channel inhibitors.[1]
Experimental Protocol: Synthesis via Hydrogenolysis
The following protocol is an illustrative example for the final deprotection step to yield the target amine from its N-benzylated precursor, based on established literature.[1] This protocol is intended for trained professionals in a properly equipped laboratory setting.
Objective: To synthesize (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine via catalytic hydrogenolysis.
Materials:
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(-)-N-((S)-α-methylbenzyl)-2(R)-(3,4-dimethoxyphenyl)propylamine (starting material)
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20% Palladium hydroxide on carbon (Pd(OH)₂/C), Pearlman's catalyst
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Hydrogen (H₂) gas source
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Methanol (MeOH), anhydrous
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Parr hydrogenator or similar apparatus
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Standard laboratory glassware
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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Reaction Setup: In a suitable pressure vessel, dissolve the starting material, (-)-N-((S)-α-methylbenzyl)-2(R)-(3,4-dimethoxyphenyl)propylamine, in anhydrous methanol.
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Catalyst Addition: Carefully add 20% Pd(OH)₂/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be determined based on literature precedent, typically 5-10 mol%.
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Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (e.g., 50-60 psi) with H₂.
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Reaction Execution: Vigorously stir the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
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Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
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Solvent Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be further purified if necessary by techniques such as column chromatography or crystallization to yield the final, high-purity (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine. The literature reports a yield of 72% for this transformation.[1]
Conclusion
(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine is a specialized chemical entity whose value is realized through its application in asymmetric synthesis. While exhibiting minimal intrinsic biological activity in dopaminergic assays, its stereochemically defined structure makes it an indispensable building block for constructing next-generation therapeutics. Its demonstrated use in the synthesis of selective HCN ion channel modulators highlights its importance to drug discovery programs targeting complex cardiovascular and neurological diseases. Future research will likely continue to leverage this and similar chiral amines to explore and develop highly specific and potent drug candidates.
References
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Molecules Co., Ltd. (R)-2-(3,4-dimethoxyphenyl)-propan-1-amine | 68225-61-6. Available from: [Link]
